molecular formula C10H20N2O4S2 B15029897 3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione

3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione

Cat. No.: B15029897
M. Wt: 296.4 g/mol
InChI Key: IJMDHAMSOVFTCF-UHFFFAOYSA-N
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Description

3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane
  • N-(3-Triethoxysilylpropyl)diethanolamine

Uniqueness

Compared to similar compounds, 3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H20N2O4S2

Molecular Weight

296.4 g/mol

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea

InChI

InChI=1S/C10H20N2O4S2/c1-10(2-7-18(15,16)8-10)11-9(17)12(3-5-13)4-6-14/h13-14H,2-8H2,1H3,(H,11,17)

InChI Key

IJMDHAMSOVFTCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)N(CCO)CCO

Origin of Product

United States

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